2,5-Diphenylpyrazine
Overview
Description
2,5-Diphenylpyrazine is a chemical compound with the molecular formula C16H12N2 . It is a type of pyrazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of 2,5-Diphenylpyrazine has been reported in several studies . One method involves the one-pot synthesis of oxazolinyl zinc complexes from the reaction of 2-hydroxybenzonitrile and 3- (N-ethyl-N-phenyl)-propanenitrile with d-phenylalaninol, catalyzed by zinc dichloride .Molecular Structure Analysis
The molecular structure of 2,5-Diphenylpyrazine consists of a pyrazine ring substituted with two phenyl groups . The molecular weight is 232.28 g/mol . The InChIKey, a unique identifier for chemical substances, is MSZQCNIEXFAWKV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Diphenylpyrazine has a molecular weight of 232.28 g/mol . It has a topological polar surface area of 25.8 Ų, indicating its polarity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a complexity of 216, as computed by Cactvs 3.4.8.18 .Scientific Research Applications
Synthesis and Chemical Properties
Monomers for Heteroaromatic Polymers
2,5-Diphenylpyrazine and its derivatives are significant as monomers in the synthesis of heteroaromatic polymers, which are key components in various applications including liquid crystals and electroluminescent devices (Venkateshwarlu & Murthy, 1998).
Liquid Crystals and Electroluminescent Devices
The compound has been noted for its application in creating materials for liquid crystals and electroluminescent devices, highlighting its relevance in advanced material science (Venkateshwarlu & Murthy, 1998).
Crystal Structure Analysis
The structure of 2,5-diphenylpyrazine has been determined through X-ray diffraction, providing valuable data for understanding its physical and chemical properties (Luo, Pang, Yin, & Hu, 2010).
Biological and Medical Applications
Prostacyclin Receptor Agonist Prodrug
A diphenylpyrazine derivative, NS-304, has been synthesized and identified as a long-acting and orally available prostacyclin receptor agonist prodrug. This derivative is beneficial for treating various vascular diseases, especially pulmonary arterial hypertension and arteriosclerosis obliterans (Kuwano et al., 2007).
Platelet Aggregation Inhibitors
Structural studies on diphenylpyrazine derivatives have led to the development of compounds that inhibit human platelet aggregation. These compounds are potential candidates for the treatment of vascular diseases (Asaki, Hamamoto, Sugiyama, Kuwano, & Kuwabara, 2007).
Cyclometallated Compounds
Diphenylpyrazines have been studied in the context of cyclometallation, leading to the synthesis of various complexes with potential applications in catalysis and materials science (Steel & Caygill, 1990).
Optical and Electronic Applications
Luminescent Dinuclear Platinum(II) Complexes
The use of diphenylpyrazine-based ligands in luminescent dinuclear platinum(II) complexes has been explored. This research offers a versatile approach to designing efficient red phosphors for various contemporary applications (Culham et al., 2013).
DNA Binding and Cytotoxic Properties
Studies on 2,6-diphenylpyrazine derivatives have explored their DNA binding and cytotoxic properties, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical applications (Dias et al., 2005).
properties
IUPAC Name |
2,5-diphenylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQCNIEXFAWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277856 | |
Record name | 2,5-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylpyrazine | |
CAS RN |
5398-63-0 | |
Record name | Pyrazine,5-diphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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